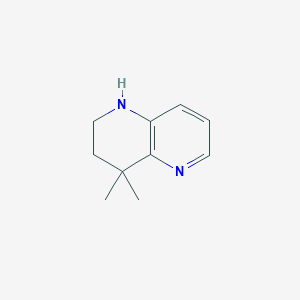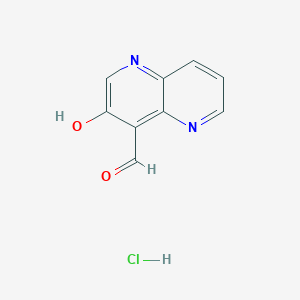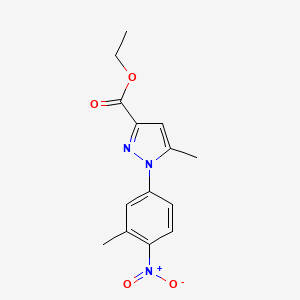
Methyl 3-chloroquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-chloroquinoline-5-carboxylate” is a chemical compound with the CAS Number: 2225879-42-3 . It has a molecular weight of 221.64 and its IUPAC name is this compound . The compound is stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Repurposing for Various Diseases
Research has revealed the biochemical properties of chloroquine (CQ) and its derivatives, including Methyl 3-chloroquinoline-5-carboxylate, which have inspired their repurposing for managing various infectious and non-infectious diseases beyond their initial use as antimalarial agents. Ongoing studies focus on these compounds due to their low cost, tolerability, and potential therapeutic applications in diseases such as cancer, where they are explored as synergistic partners in anticancer combination chemotherapy. This approach aims at maximizing the value of the 4-aminoquinolines, including this compound derivatives, by linking their antimalarial mode of action with signaling pathways that drive cancer cell proliferation (Njaria, Okombo, Njuguna, & Chibale, 2015).
Enabling Novel Therapeutic Activities
Tetrahydroisoquinolines, sharing a structural motif with this compound, have been investigated for their role in anticancer therapies, including as antibiotics. The approval of specific derivatives for the treatment of soft tissue sarcomas highlights the potential of such compounds in drug discovery for cancer and central nervous system disorders. This suggests that derivatives of this compound could be promising candidates for developing new drugs for a range of diseases, including malaria, tuberculosis, and various infectious diseases (Singh & Shah, 2017).
Safety and Hazards
Future Directions
Quinoline derivatives like “Methyl 3-chloroquinoline-5-carboxylate” have various applications in medicinal and industrial chemistry . Therefore, future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds . Additionally, the exploration of the biological and pharmacological properties of these compounds may also be a focus of future research .
properties
IUPAC Name |
methyl 3-chloroquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQACRGMRLFBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)









![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)